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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of FIIN-2, a

next-generation irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. FIIN-2 has

garnered significant interest for its ability to overcome resistance to first-generation FGFR

inhibitors, particularly those arising from gatekeeper mutations. This guide details its

biochemical potency, off-target activities, and the experimental methodologies used for these

characterizations.

Executive Summary
FIIN-2 is a potent, ATP-competitive, irreversible inhibitor of all four FGFR family members

(FGFR1-4)[1][2][3]. It forms a covalent bond with a conserved cysteine residue in the P-loop of

the kinase domain[4]. Its development was driven by a structure-based drug design approach

to effectively target both wild-type FGFRs and mutants that confer resistance to other clinical

inhibitors[4][5]. While demonstrating potent pan-FGFR activity, FIIN-2 also exhibits a distinct

selectivity profile with moderate activity against other kinases such as EGFR, SRC, and YES[6]

[7]. This profile makes it a critical tool for cancer research and a candidate for therapeutic

development in FGFR-driven malignancies.

Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of FIIN-2 has been quantified against a range of kinases to establish its

potency and selectivity. The data is summarized in the tables below.
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Table 1: Biochemical Potency against Wild-Type FGFR
Family
This table details the half-maximal inhibitory concentration (IC50) of FIIN-2 against the four

wild-type FGFR isoforms.

Kinase Target IC50 (nM)

FGFR1 3.1

FGFR2 4.3

FGFR3 27

FGFR4 45

Data sourced from multiple consistent reports[1]

[2][3][4].

Table 2: Inhibitory Activity against FGFR Gatekeeper
Mutants
FIIN-2 was specifically designed to overcome resistance conferred by gatekeeper mutations.

This table shows its efficacy against common mutants.

Kinase Target IC50 (nM) Fold change vs. WT

FGFR1 V561M 89 ~29x

FGFR2 V564F 276 ~64x

FGFR3 V555M 97 ~3.6x

FGFR4 V550L 255 ~5.7x

Data sourced from biochemical

kinase assays[4][7].

Table 3: Off-Target Kinase Activity Profile
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This table outlines the selectivity of FIIN-2 by presenting its activity against other notable

kinases.

Off-Target Kinase IC50 (nM) Notes

EGFR 204
Moderately potent inhibition[2]

[4].

SRC 330
Moderate activity observed in

kinase assays[7].

YES 365
Moderate activity, similar to

SRC[7].

RET 196
Activity observed in cell-based

proliferation assays[8].

AMPKα1 N/A

Identified as a novel covalent

target via chemoproteomics[6]

[9].

N/A: Specific IC50 not

provided in the search results.

Experimental Protocols & Methodologies
The quantitative data presented above were generated using a combination of biochemical and

cell-based assays.

Biochemical Kinase Inhibition Assays (Z'-LYTE™)
The IC50 values for FIIN-2 against FGFRs and off-target kinases were often determined using

established enzymatic assays, such as the Z'-LYTE™ platform[4].

Methodology:

Reaction Setup: Recombinant kinase domains (e.g., FGFR1, EGFR) are incubated in a

kinase buffer solution.
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Substrate Addition: A specific peptide substrate for the kinase is added to the reaction

mixture.

Inhibitor Titration: FIIN-2 is added in a series of dilutions (e.g., 10-point, 3-fold serial

dilutions) to different wells.

ATP Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed

to proceed for a set time (e.g., 60 minutes) at room temperature.

Detection: A development reagent containing a FRET-based peptide is added. This peptide

is cleaved by proteases only if the kinase substrate has not been phosphorylated. Cleavage

disrupts FRET, altering the emission ratio.

Data Analysis: The degree of phosphorylation is measured by reading the fluorescence

emission. The results are converted to percent inhibition relative to DMSO controls, and IC50

values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

KinomeScan™ Selectivity Profiling (ATP-Site
Competition Binding Assay)
To broadly assess kinase selectivity, FIIN-2 was profiled against a large panel of kinases using

the DiscoveRX KinomeScan™ platform[4].

Methodology:

Kinase Immobilization: Test kinases are fused to a proprietary DNA tag and immobilized on a

solid support (e.g., beads).

Competition Assay: The immobilized kinases are incubated with FIIN-2 at a fixed

concentration (e.g., 1.0 µM) along with an ATP-site directed ligand that is also linked to the

solid support[4].

Equilibration & Wash: The mixture is allowed to reach equilibrium. Unbound compounds are

washed away.

Quantification: The amount of kinase bound to the solid support is measured via quantitative

PCR (qPCR) of the DNA tag.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity Calculation: The results are reported as a percentage of the DMSO control. A

lower score indicates stronger binding of the test compound (FIIN-2) to the kinase, signifying

inhibition. A selectivity score can be calculated based on the number of kinases bound below

a certain threshold[4].

Cell-Based Proliferation Assays
The cellular potency (EC50) of FIIN-2 was evaluated using engineered Ba/F3 cells, a murine

pro-B cell line that is dependent on specific cytokine signaling for survival and can be

engineered to depend on the activity of a specific kinase[4][8].

Methodology:

Cell Culture: Ba/F3 cells engineered to express and be dependent on a specific kinase (e.g.,

FGFR1, FGFR2 V564M) are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well plates at a specified density (e.g., 1,500 cells per

well)[1].

Inhibitor Treatment: After allowing cells to attach (if applicable), they are treated with various

concentrations of FIIN-2 for a prolonged period (e.g., 72 or 96 hours)[1][9].

Viability Assessment: Cell viability is measured using a luminescent-based assay, such as

the CellTiter-Glo® reagent[1]. This reagent lyses cells and provides a substrate for

luciferase, generating a light signal proportional to the amount of ATP present, which

correlates with the number of viable cells.

EC50 Calculation: Luminescence is measured with a luminometer. The data are normalized

to untreated controls, and EC50 values are determined by plotting the dose-response curve

in software like GraphPad Prism[1].

Visualizations: Pathways and Workflows
FGFR Signaling Pathway and FIIN-2 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://graylab.stanford.edu/wp-content/uploads/2020/10/NGL-Probe-022.pdf
https://www.selleckchem.com/products/fiin-2.html
https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://www.selleckchem.com/products/fiin-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984845/
https://www.selleckchem.com/products/fiin-2.html
https://www.selleckchem.com/products/fiin-2.html
https://www.benchchem.com/product/b612009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Intracellular Space

FGF Ligand

FGFR Monomer

FGFR Dimer
(Activated)

Autophosphorylation

ATP

FRS2

GRB2/SOS PI3K

RAS

RAF

MEK

ERK

Cell Proliferation,
Survival, Angiogenesis

AKT

FIIN-2

Inhibits
Kinase Domain

Click to download full resolution via product page

Caption: FGFR signaling pathway activation and irreversible inhibition by FIIN-2.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
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Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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